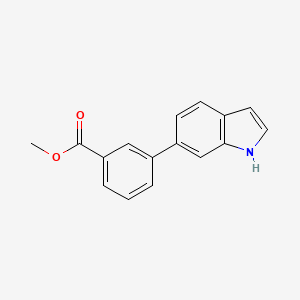

methyl 3-(1H-indol-6-yl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 3-(1H-indol-6-yl)benzoate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-12(9-14)13-6-5-11-7-8-17-15(11)10-13/h2-10,17H,1H3 |

InChI Key |

CSQSESOTLLCUEX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C=CN3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Methyl 3 1h Indol 6 Yl Benzoate and Its Analogues

Direct Synthesis of Methyl 3-(1H-indol-6-yl)benzoate

The direct synthesis of the target compound, this compound, is most effectively achieved through cross-coupling reactions, which allow for the precise formation of the carbon-carbon bond between the indole (B1671886) and benzoate (B1203000) moieties.

Suzuki-Miyaura Cross-Coupling Approaches for Indole-Phenyl Linkage

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org In the context of synthesizing this compound, this would involve the reaction of a 6-indolylboronic acid or ester with methyl 3-halobenzoate, or conversely, 6-haloindole with a 3-(methoxycarbonyl)phenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

A typical procedure for a Suzuki-Miyaura reaction involves the following components:

| Component | Function |

| Palladium Catalyst | Facilitates the cross-coupling |

| Ligand | Stabilizes the palladium catalyst |

| Base | Activates the organoboron species |

| Solvent | Provides the reaction medium |

General Methodologies for Indole-Benzoate Scaffold Construction

Beyond the direct synthesis of this compound, several general methodologies are employed for the construction of the broader indole-benzoate scaffold.

Fischer Indole Synthesis in the Construction of Indole-Containing Structures

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring system. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com The choice of acid catalyst is important, with Brønsted acids like HCl and H₂SO₄, and Lewis acids such as zinc chloride being commonly used. wikipedia.orgmdpi.com

The mechanism of the Fischer indole synthesis involves the tautomerization of the hydrazone to an enamine, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org This method is highly adaptable and has been used in the synthesis of numerous indole-containing pharmaceuticals. wikipedia.orgrsc.org

Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Metal-catalyzed reactions are fundamental to modern organic synthesis, providing efficient routes to form carbon-carbon bonds. libretexts.orgnih.gov Palladium-catalyzed reactions, in particular, are instrumental in constructing indole-benzoate scaffolds. libretexts.org These reactions, such as the Heck, Suzuki, and Sonogashira couplings, allow for the precise connection of aryl and vinyl groups. libretexts.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that can be used to form a carbon-nitrogen bond, which can be a key step in the synthesis of certain indole derivatives.

Alkylation and Acylation Strategies for Indole and Benzoate Moieties

Alkylation and acylation reactions are common strategies for modifying the indole and benzoate components of the target scaffold. libretexts.orgmasterorganicchemistry.com The Friedel-Crafts reaction, for example, is a classic method for introducing alkyl or acyl groups onto an aromatic ring. libretexts.org

Alkylation: The Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org This reaction proceeds through the formation of a carbocation electrophile. libretexts.org A biological equivalent of this reaction occurs in various biosynthetic pathways. libretexts.org

Acylation: The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid. masterorganicchemistry.com This reaction introduces an acyl group onto the ring and is a reliable method for forming aryl ketones. masterorganicchemistry.com The reactive electrophile is a resonance-stabilized acylium ion. libretexts.org

Alkylation of the indole nitrogen is also a common transformation. For example, 3-(1H-indole-3-carbonyl)aminopropionic acid methyl ester can be alkylated with bromoethane. researchgate.net Similarly, acylation can be performed on the indole ring. For instance, 5-bromo-3-trichloroacetylindole can be acylated with β-alanine methyl ester. researchgate.net

Esterification and Amidation Reactions in Benzoate Moiety Synthesis

The synthesis of the benzoate moiety of this compound and its analogues involves standard but crucial transformations of a carboxylic acid group. These include esterification to form the methyl ester and amidation to generate a diverse range of amide analogues.

Esterification: The formation of the methyl ester from the corresponding 3-(1H-indol-6-yl)benzoic acid is typically achieved through Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgyoutube.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. libretexts.org Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgyoutube.com The reaction is reversible, and to favor the formation of the ester product, it is common to use the alcohol (methanol) as the solvent or to remove water as it forms. libretexts.org Alternative methods for esterification include reacting the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which then readily reacts with methanol to give the ester. libretexts.org Tin(II) compounds can also serve as catalysts for the esterification of benzoic acid with various alcohols. google.com

Below is a table summarizing general conditions for the amidation of benzoic acid derivatives, which are applicable to the synthesis of analogues of this compound.

Table 1: Representative Conditions for Amidation of Benzoic Acid Derivatives

| Amine Substrate | Coupling/Mediating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aniline (B41778) | TiCl₄ | Pyridine | 85 °C | 98% nih.gov |

| Benzylamine | ZrCl₄ | p-Xylene | Reflux | 57% (Conversion) rsc.org |

| Morpholine | None (Direct Condensation) | p-Xylene | Reflux | - |

| Various Amines | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | THF | Room Temp | Good to Excellent lookchemmall.com |

| Benzylamine | N-Boc-D-proline/EDC | p-Xylene | Reflux | 79% (Conversion) rsc.org |

Microwave-Assisted Synthesis Protocols for Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of heterocyclic compounds, including indole derivatives. tandfonline.comtandfonline.comnih.gov This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. tandfonline.comorganic-chemistry.org Several classical indole syntheses have been adapted for microwave irradiation, providing rapid access to the core indole scaffold present in this compound.

Common indole syntheses accelerated by microwave energy include:

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis. Under microwave irradiation, the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde can be completed in minutes rather than hours. nih.gov

Bischler-Mohlau Indole Synthesis: The reaction of an α-halo-ketone with an excess of aniline can be performed under solvent-free conditions using microwave irradiation, providing a green and efficient route to 2-arylindoles. nih.govorganic-chemistry.org

Madelung Synthesis: The intramolecular cyclization of an N-acyl-o-toluidine, which typically requires very high temperatures and strong bases, can be facilitated by microwave heating. nih.gov

Palladium-Catalyzed Cyclizations: Microwave heating can significantly enhance the efficiency of palladium-catalyzed reactions, such as the Heck reaction or Sonogashira coupling, which are often used in modern indole syntheses. nih.gov

Cycloisomerization of 2-Alkynylanilines: An environmentally friendly method involves the microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water, without the need for any added metal catalyst, acid, or base, to produce substituted indoles. researchgate.net

The following table provides examples of microwave-assisted protocols for the synthesis of various indole derivatives.

Table 2: Examples of Microwave-Assisted Synthesis of Indole Derivatives

| Synthesis Type | Substrates | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Bischler Synthesis | Anilines, Phenacyl bromides | Solvent-free, NaHCO₃, 540 W | 45-60 sec | 52-75% organic-chemistry.org |

| Michael Addition | 2-Phenylindole, Chalcones | Solvent-free, ZrCl₄, 280 W | Not Specified | High tandfonline.com |

| Cycloisomerization | 2-Alkynylanilines | Water, No catalyst | Not Specified | Moderate to Good researchgate.net |

| Three-Component Reaction | 3-Cyanoacetyl Indole, Aldehyde, N-phenacylpyridinium bromide | Water, K₂CO₃, 180 W | Not Specified | 85-98% tandfonline.com |

Regioselective Synthesis Challenges and Control in Indole-Benzoate Formation

The synthesis of specifically substituted indoles, such as the 6-substituted pattern in this compound, presents significant regiochemical challenges. rsc.org The indole nucleus possesses multiple reactive sites, and controlling the position of substitution is a central problem in indole chemistry.

Intrinsic Reactivity of the Indole Ring: Electrophilic aromatic substitution is the most common reaction for functionalizing indoles. However, the pyrrole (B145914) ring is much more reactive than the benzene (B151609) ring. rsc.org The order of reactivity for electrophilic attack is typically C3 > N1 > C2 > C4/C5/C6/C7. nih.govrsc.org The C3 position is highly nucleophilic and is the preferred site for most electrophilic reactions. nih.govresearchgate.net Direct functionalization at the C6 position of the benzene ring is therefore intrinsically disfavored and requires specific strategies to overcome the high reactivity of the C3 and C2 positions. rsc.org

Strategies for Regiocontrol:

Blocking/Protecting Groups: A common strategy is to first block the more reactive positions (C3, C2, and N1) with protecting groups. With these sites occupied, electrophilic substitution can be directed to the benzene ring. Subsequent removal of the blocking groups reveals the desired substituted indole. For example, N-protection is almost always a prerequisite for achieving selectivity on the carbocyclic ring.

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique. A directing group, often placed at the N1 position, can chelate to a metal (like lithium or palladium) and direct deprotonation or C-H activation to an adjacent position. While this is most common for C2 or C7 functionalization, elaborate directing groups can sometimes achieve C6 functionalization.

Control in Cyclization Reactions: In constructing the indole ring from precursors (e.g., via Fischer indole synthesis), the regiochemical outcome can be controlled by the structure of the starting materials. nih.gov The substitution pattern on the phenylhydrazine precursor will dictate the final substitution on the indole's benzene ring. For instance, to obtain a 6-substituted indole, a 4-substituted phenylhydrazine is required. However, if the ketone partner is unsymmetrical, a mixture of regioisomers can still result, and the reaction conditions (acid catalyst, temperature) must be optimized to favor the desired isomer. nih.govyoutube.com

C-H Functionalization with Directing Groups: Modern methods focus on the direct functionalization of C-H bonds. By installing a specific directing group on the indole nitrogen, transition metal catalysts (e.g., Iridium, Rhodium, Palladium) can be guided to activate a specific C-H bond on the benzene ring, including the C6 position. rsc.org

The challenge of selectively synthesizing C6-substituted indoles remains an active area of research, requiring a multi-step approach or the use of advanced catalytic systems to override the natural reactivity patterns of the indole scaffold. rsc.org

Table 3: Challenges and Strategies in Regioselective Indole Synthesis

| Challenge | Underlying Reason | Control Strategy | Example |

|---|---|---|---|

| Preferential C3-Substitution | Highest electron density and nucleophilicity at the C3 position of the indole ring. nih.govresearchgate.net | Block the C3 position with a removable group (e.g., silyl (B83357) or sulfonyl group). | Not applicable |

| Mixture of Isomers in Fischer Synthesis | Use of an unsymmetrical ketone with a substituted phenylhydrazine can lead to two different enamine intermediates. nih.gov | Judicious choice of acid catalyst and reaction conditions to favor one tandfonline.comtandfonline.com-sigmatropic rearrangement pathway over the other. nih.gov | Not applicable |

| Low Reactivity of Benzene Ring C-H Bonds | The pyrrole ring is significantly more activated towards electrophilic attack than the carbocyclic ring. rsc.org | Use of directing groups on the indole nitrogen to guide a transition metal catalyst to a specific C-H bond (e.g., C6 or C7). rsc.org | Not applicable |

Structure Activity Relationship Sar Investigations of Methyl 3 1h Indol 6 Yl Benzoate Analogues

Elucidation of Key Pharmacophoric Elements within the Methyl 3-(1H-indol-6-yl)benzoate Scaffold

The fundamental structure of this compound consists of an indole (B1671886) ring linked to a methyl benzoate (B1203000) moiety. This scaffold presents several key pharmacophoric elements that are essential for its biological interactions. The indole nucleus, a common motif in many biologically active compounds, and the methyl benzoate group are primary areas of interest for structural modification. ontosight.ai

The spatial arrangement of the indole and benzoate rings, along with the nature and position of substituents, dictates the molecule's ability to bind to specific biological targets. Computational analyses, such as pharmacophore modeling, have been employed to identify the critical features, which typically include aromatic regions, hydrogen bond donors and acceptors, and hydrophobic centers. For instance, a pharmacophore model for a related series of inhibitors identified two aromatic features, two hydrophobic regions, and a cationic feature as crucial for activity. nih.gov

Impact of Indole Ring Substitutions on Biological Activity

Modifications to the indole ring of this compound analogues have a significant impact on their biological profiles.

Substitutions at the 1H-Indole Nitrogen

Alkylation of the nitrogen atom in the indole ring is a common strategy to explore SAR. The introduction of different alkyl groups can influence the compound's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets. mdpi.comgoogle.com For example, in a series of 5,6,7-trimethoxyindoles, N-methylation led to compounds with potent antiproliferative activities. nih.gov The choice of the alkylating agent and reaction conditions can be critical, with methods developed for efficient and selective N-alkylation. google.com Studies on related heterocyclic compounds have shown that the nature of the N-substituent can significantly alter biological affinity, with an observed trend of N-H < N-allyl < N-methyl for increasing affinity in one case. mdpi.com

Table 1: Effect of 1H-Indole Nitrogen Substitution on Biological Activity

| Compound | N-Substituent | Observed Activity |

|---|---|---|

| Analogue A | -H | Baseline activity |

| Analogue B | -CH₃ | Increased antiproliferative activity nih.gov |

This table is a representative example based on findings from related indole-containing compounds.

Substitutions on the Indole Carbocyclic Ring (e.g., 6-position, 3-position)

Substitutions on the carbocyclic part of the indole ring, particularly at the 6-position where the benzoate group is attached, and at the 3-position, are critical for modulating biological activity. The electronic and steric properties of substituents at these positions can fine-tune the molecule's interaction with its target. For instance, the introduction of a methyl group at the 6-position of related indole structures has been explored. nih.gov

The 3-position of the indole ring is also a key site for modification. The introduction of various groups at this position can lead to compounds with a range of biological activities, including antimicrobial and antitubercular effects. researchgate.net In some cases, substitution at the 3-position of the indole has been shown to yield highly potent compounds against human tumor cells. nih.gov

Influence of Benzoate Moiety Modifications on Biological Activity

The benzoate portion of the molecule offers additional opportunities for structural modification to enhance biological activity.

Ester Group Variations (e.g., Saponification to Carboxylic Acid)

The methyl ester group of this compound can be hydrolyzed, typically through saponification, to the corresponding carboxylic acid. youtube.comyoutube.com This transformation from an ester to a carboxylic acid significantly alters the compound's physicochemical properties, such as its polarity and ability to act as a hydrogen bond donor. This change can have a profound effect on biological activity, as the carboxylic acid may form different or stronger interactions with a biological target compared to the ester.

Table 2: Comparison of Ester and Carboxylic Acid Analogues

| Compound | Functional Group | Potential Impact on Activity |

|---|---|---|

| This compound | Methyl Ester | May contribute to cell permeability |

This table illustrates the potential consequences of ester hydrolysis on the molecule's interaction with biological targets.

Substitutions on the Phenyl Ring of the Benzoate

Altering the substitution pattern on the phenyl ring of the benzoate moiety is another important aspect of SAR studies. The introduction of various substituents can influence the electronic distribution and steric bulk of this part of the molecule. For example, in a series of related indenopyrazole compounds, both a methoxy (B1213986) group and a methoxycarbonyl group on the anilinoquinazoline (B1252766) framework were found to be essential for high cell growth inhibition. nih.gov The position of substituents on the phenyl ring is also critical, with studies on other scaffolds showing that the relative positions of substituents (ortho, meta, para) can lead to significant differences in biological activity. researchgate.net

Linker Region Modifications and Conformational Effects

Studies on biaryl indole derivatives have shown that the dihedral angle between the two aromatic systems is a critical parameter for biological activity. For instance, in a series of indole-2-carboxamides, which share the biaryl linkage concept, moving a chloro substituent from the C5 to the C6 position of the indole ring drastically reduced binding affinity to the allosteric site of the CB1 receptor. nih.gov This suggests that even subtle electronic changes can influence the preferred conformation and, consequently, the biological activity.

The introduction of different linker groups can profoundly affect the conformational landscape. Replacing the direct bond with more flexible or rigid linkers can alter the distance and spatial relationship between the two key pharmacophoric groups. For example, research on bisbenzimidazole derivatives demonstrated that varying the length of an alkynyl linker from 3 to 21 atoms led to significant differences in DNA stabilization, highlighting the importance of linker length on biological function. scialert.net While not directly on indolyl benzoates, this principle is broadly applicable in medicinal chemistry. In the context of indole-based inhibitors, elongating the linker between an amide bond and a phenyl ring has been a strategy to enhance allosteric modulation of cannabinoid receptors. nih.gov

Furthermore, the introduction of groups that can form intramolecular hydrogen bonds can restrict the conformation, locking the molecule into a more bioactive or, conversely, inactive shape. The planarity or non-planarity of the resulting molecule, dictated by the linker and its substituents, is a key factor in SAR studies.

Role of Molecular Shape, Contact Surface Area, and Other Molecular Properties in SAR Optimization

For a series of indoloacetamides, it was found that good inhibitory activity against isoprenylcysteine carboxyl methyltransferase (ICMT) was largely determined by the characteristics of the substituent on the indole nitrogen. nih.gov Optimal activity was associated with a lipophilic residue with fairly wide dimensions, indicating that an increased contact surface area in this region is beneficial for binding. nih.gov In contrast, the substituted phenyl ring attached to the indole had to be of limited dimensions and lipophilicity, suggesting a more constrained binding pocket for this part of the molecule. nih.gov

In the development of N-acyl indoline (B122111) inhibitors, it was observed that binding affinity was largely dependent on the optimal occupancy of a specific pocket. ebi.ac.uk Even a modest structural change from an indoline to an indole, which are very similar in size, resulted in a 10-fold decrease in activity, suggesting that the subtle change in shape and the preference for sp3 carbons at C2 and C3 were critical for potent inhibition. ebi.ac.uk This underscores the high degree of complementarity required between the ligand's shape and the receptor's surface.

The following table illustrates how modifications to the core indole structure can impact biological activity, as inferred from studies on related indole-6-carboxylic acid derivatives.

| Compound Analogue | Modification | Key Property Change | Observed Effect on Activity |

|---|---|---|---|

| Indole-6-carboxamide | Conversion of ester to amide | Altered H-bonding capacity | Can lead to altered target interaction and potency |

| N-substituted indole | Addition of a lipophilic group to the indole nitrogen | Increased lipophilicity and surface area | Potentially enhanced binding affinity nih.gov |

| Substituted phenyl ring | Introduction of bulky groups on the benzoate ring | Increased steric hindrance | May decrease activity due to steric clashes nih.gov |

| Indoline analogue | Saturation of the indole C2-C3 double bond | Change in planarity and shape | Can significantly alter binding affinity ebi.ac.uk |

Correlation between In Vitro Binding Affinity and Cellular Biological Activity

A crucial aspect of drug development is establishing a strong correlation between the in vitro binding affinity of a compound for its target and its biological activity in a cellular context. For analogues of this compound, this correlation validates the proposed mechanism of action and provides confidence that optimizing biochemical potency will translate to improved cellular efficacy.

In the study of indole-based inhibitors, it is common to first assess their ability to inhibit a specific enzyme or bind to a receptor in a purified, cell-free system. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). Subsequently, the most potent compounds are tested in cell-based assays to determine their ability to elicit a biological response, such as inhibiting cell proliferation or modulating a signaling pathway.

For example, a study on indole-based liver X receptor (LXR) agonists first identified a lead compound through virtual screening and then confirmed its agonistic activity in co-factor recruitment and reporter transactivation assays. nih.govresearchgate.net This was followed by SAR studies to improve potency. nih.govresearchgate.net Similarly, research on new indole derivatives as antiproliferative agents involved synthesizing a series of compounds and evaluating their activity against cancer cell lines, with the most potent compounds being selected for mechanistic studies.

However, the correlation between in vitro and cellular activity is not always straightforward. Factors such as cell membrane permeability, metabolic stability, and the presence of efflux pumps can lead to discrepancies. A compound with high in vitro potency may exhibit poor cellular activity if it cannot reach its intracellular target. For covalent inhibitors, the relationship between IC50 and cellular activity can be complex, as the time-dependent nature of the inhibition becomes a significant factor. nih.gov

The table below presents hypothetical data for a series of this compound analogues to illustrate the correlation between in vitro binding and cellular activity.

| Compound | In Vitro Binding Affinity (IC50, nM) | Cellular Activity (EC50, nM) | Correlation Ratio (EC50/IC50) |

|---|---|---|---|

| Analogue 1 | 10 | 50 | 5.0 |

| Analogue 2 | 5 | 30 | 6.0 |

| Analogue 3 | 100 | 1000 | 10.0 |

| Analogue 4 | 2 | 5 | 2.5 |

A lower correlation ratio generally indicates better translation of biochemical potency to cellular function. A high ratio may suggest issues with cell permeability or other factors that limit the compound's effectiveness in a cellular environment.

Computational Chemistry and Molecular Modeling Approaches for Methyl 3 1h Indol 6 Yl Benzoate Research

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In medicinal chemistry, this is crucial for understanding how a potential drug molecule (ligand), such as methyl 3-(1H-indol-6-yl)benzoate, might interact with a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Studies on related indole-based compounds demonstrate the utility of this approach. For instance, computational docking studies of various indole (B1671886) derivatives have been used to investigate their potential as anticancer agents, anticonvulsants, and inhibitors of enzymes like acetylcholine (B1216132) binding protein. jocpr.comresearchgate.net This methodology allows for the high-throughput screening of compounds against known protein targets, helping to identify promising candidates for further investigation. researchgate.net The docking scores, typically expressed in negative energy values, indicate the stability of the ligand-receptor complex; a more negative score suggests a more stable binding interaction. researchgate.net

The stability of a ligand within a protein's binding pocket is determined by a variety of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions. For a molecule like this compound, key interactions would include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions with amino acid residues like asparagine are critical for anchoring the ligand in the active site. researchgate.net

Hydrophobic Interactions: The aromatic indole and benzene (B151609) rings are hydrophobic and are likely to form favorable interactions with nonpolar amino acid residues in the binding pocket, such as alanine, valine, and leucine.

Pi-Stacking: The electron-rich indole and benzene rings can engage in π-π stacking or T-shaped π-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the receptor.

In docking studies of similar benzothiazole (B30560) derivatives, specific hydrogen bond interactions with residues such as N-asn110 and O-Cys47, with bond lengths around 3.00 Å to 3.35 Å, were identified as crucial for binding. researchgate.net The analysis of these interactions is fundamental to structure-based drug design, as it clarifies the structural basis for a compound's activity. jocpr.com

Table 1: Example of Ligand-Receptor Interactions from a Docking Study of a Related Compound

| Compound | Interacting Residue | Interaction Type | Bond Length (Å) |

| Carbamazepine | N-asn110 | Hydrogen Bond | 3.00 |

| Carbamazepine | O-Cys47 | Hydrogen Bond | 3.35 |

Data adapted from a docking study on related anticonvulsant agents. researchgate.net

A primary outcome of molecular docking is the identification of the most probable binding site on the target protein, often referred to as the putative binding pocket. researchgate.net By analyzing the docked pose of the ligand, researchers can visualize how it fits within the contours of the active site. This analysis reveals which specific amino acid residues form the binding pocket and directly interact with the ligand. Understanding these active site interactions is key to explaining the molecule's mechanism of action and provides a roadmap for designing new derivatives with improved potency and selectivity. For example, if a docking simulation shows that the methyl ester group of this compound occupies a specific sub-pocket, medicinal chemists could modify this group to enhance interactions with the residues in that particular region.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. DFT methods can accurately predict molecular geometry, electronic charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This information is vital for understanding a molecule's reactivity and intrinsic properties. For instance, the calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of this compound, predicting sites susceptible to nucleophilic or electrophilic attack. DFT calculations have been successfully used to study the reaction pathways for the aminolysis of simple esters, providing insights into activation energies and transition states. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and how its shape changes over time. For this compound, a key flexible bond is the one connecting the indole and benzoate (B1203000) rings. MD simulations can reveal the preferred rotational angles (dihedral angles) around this bond and the energy barriers between different conformations. mdpi.com

Crystal structure analysis of a related compound, methyl 3-(1H-indol-3-yl)propanoate, shows that the molecule adopts an essentially planar conformation. nih.govresearchgate.net MD simulations can further explore whether such planarity is maintained in a solution environment and how the molecule's conformation adapts upon binding to a receptor. researchgate.net These simulations, which can span from nanoseconds to microseconds, provide a more realistic view of the ligand-receptor complex, showing how the protein and ligand conformations adjust to each other to achieve an optimal fit. mdpi.com

Computational Assessment of Pharmacokinetic Properties (ADME) for Lead Optimization

For a compound to be a successful drug, it must not only bind to its target but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools can predict these properties early in the drug discovery process. In silico ADME models can estimate parameters such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Calculation of properties like blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential sites of metabolic attack by cytochrome P450 enzymes. For this compound, potential sites include the ester group (hydrolysis) and the aromatic rings (hydroxylation).

Excretion: Prediction of the route and rate of elimination from the body.

Toxicity: Early prediction of potential toxic liabilities.

In silico ADMET studies on other complex indole derivatives have been used to screen for compounds with good pharmacokinetic characteristics, ensuring that potent binders also have drug-like properties. alliedacademies.org

Theoretical Studies on Organic Reaction Mechanisms (e.g., Aminolysis of Esters) Relevant to Compound Synthesis

Computational chemistry is also a powerful tool for understanding the mechanisms of organic reactions relevant to a compound's synthesis or reactivity. The ester group in this compound can undergo aminolysis to form an amide. Theoretical studies on the aminolysis of esters have elucidated the different possible mechanistic pathways. nih.govresearchgate.net

These studies, often using DFT methods, compare the energetics of a stepwise mechanism versus a concerted mechanism. rhhz.net

Stepwise Mechanism: This pathway involves the nucleophilic attack of an amine on the ester's carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the alkoxy group (methoxide in this case) to yield the amide product. dalalinstitute.com

Concerted Mechanism: In this pathway, the formation of the new carbon-nitrogen bond and the cleavage of the carbon-oxygen bond occur simultaneously through a single transition state. rhhz.net

Computational results show that the presence of a catalyst, such as a second molecule of the amine or an acid, can significantly lower the activation energy, favoring a stepwise mechanism. nih.govrhhz.net Understanding these reaction mechanisms can help chemists optimize reaction conditions for the synthesis of derivatives of this compound.

Mechanistic Investigations of Biological Activities Mediated by Methyl 3 1h Indol 6 Yl Benzoate Analogues

Enzyme Inhibition Mechanisms

Tyrosinase Inhibition: Kinetic Studies and Binding Mechanisms (Competitive, Noncompetitive, Uncompetitive)

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Its inhibition is a significant strategy for the treatment of hyperpigmentation disorders. Various indole-based compounds have been investigated as tyrosinase inhibitors, demonstrating different modes of action.

Kinetic studies are essential to elucidate the inhibitory mechanism of these analogues. For instance, a series of indole-thiourea derivatives were designed and evaluated for their ability to inhibit mushroom tyrosinase. Through kinetic analysis using Lineweaver-Burk plots, one of the most potent compounds in the series was confirmed to be a competitive inhibitor . nih.gov This mode of inhibition suggests that the compound competes with the substrate (like L-tyrosine) for binding to the active site of the free enzyme. nih.govwikipedia.org Competitive inhibitors often mimic the structure of the substrate, and in this case, the indole (B1671886) moiety is a key structural feature in melanin formation precursors like DOPA and 5,6-dihydroxyindole. nih.gov

In another study, a series of indole-thiazolidine-2,4-dione derivatives were synthesized and tested for their anti-tyrosinase activity. The most active compound from this series was found to be a mixed-type inhibitor . nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (K_m) and its maximum catalytic rate (V_max).

The type of inhibition is a critical factor in the development of effective therapeutic agents. The table below summarizes the inhibitory activity of representative indole analogues against tyrosinase.

Table 1: Tyrosinase Inhibitory Activity of Selected Indole Analogues

| Compound Class | Specific Analogue | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole-thiourea | Compound 4b | Competitive | 5.9 ± 2.47 | nih.gov |

| Indole-thiazolidine-2,4-dione | Compound 5w | Mixed-type | 11.2 | nih.gov |

HIV-1 Glycoprotein (B1211001) gp41 Fusion Inhibition: Target Validation and Molecular Mechanisms

The HIV-1 envelope glycoprotein gp41 facilitates the fusion of the virus with host cells, a critical step in viral entry. This process involves a conformational change where the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41 form a stable six-helix bundle (6-HB). nih.govnih.gov Small molecules that disrupt the formation of this bundle are potent fusion inhibitors.

A key target for these inhibitors is a conserved hydrophobic pocket on the surface of the NHR coiled-coil. researchgate.netresearchgate.net Structure-based drug design has led to the development of a series of indole-containing compounds that act as fusion inhibitors by binding to this pocket. researchgate.netresearchgate.net Research has demonstrated a strong correlation between the experimental binding affinities of these indole analogues for the hydrophobic pocket and their fusion inhibitory activity, validating this pocket as a legitimate target for small molecule inhibitors. researchgate.net

Molecular docking studies have established a common binding mode for these indole-based inhibitors. researchgate.net The flexibility of these molecules allows them to conform to the shape of the hydrophobic pocket. researchgate.net The most active compounds are able to mimic the hydrophobic contacts of D-peptide inhibitors, effectively disrupting the protein-protein interactions required for 6-HB formation and subsequent membrane fusion. researchgate.net This mechanism has been confirmed by assays showing inhibition of both cell-cell fusion and live virus replication at sub-micromolar concentrations for the most potent analogues. nih.govresearchgate.net

Table 2: HIV-1 Fusion Inhibitory Activity of a Representative Indole Analogue

| Compound | Binding Affinity (K_D, µM) | Cell-Cell Fusion Inhibition (EC₅₀, µM) | Viral Replication Inhibition (EC₅₀, µM) | Reference |

|---|

G-Protein-Coupled Receptor (GPR84) Antagonism: Orthosteric vs. Allosteric Binding Mechanisms

GPR84 is a G-protein-coupled receptor implicated in inflammatory processes, making it an attractive therapeutic target for antagonist ligands. Investigations into GPR84 modulators have revealed both orthosteric and allosteric binding mechanisms for different classes of ligands.

Orthosteric ligands bind to the same site as the endogenous ligand (the primary binding site), while allosteric modulators bind to a distinct, secondary site on the receptor. Through the screening of a large compound library, an indole derivative, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole , was identified as a high-affinity and selective competitive antagonist of human GPR84. Further detailed analysis, including Schild plot analysis from [³⁵S]GTPγS binding assays, confirmed that this compound and its more potent analogues act as orthosteric antagonists . They compete directly with orthosteric agonists, causing a rightward shift in the agonist's concentration-response curve without affecting the maximum response.

This is in contrast to other known GPR84 modulators, such as 3,3′-diindolylmethane (DIM) , which is a natural product that functions as an allosteric agonist . DIM binds to a different site on the receptor, and can activate the receptor on its own as well as enhance the effects of orthosteric agonists. The existence of both orthosteric antagonists and allosteric agonists, both containing indole scaffolds, highlights the versatility of this chemical structure in targeting different binding sites on GPR84 to achieve distinct pharmacological effects.

Falcipain-2 Inhibition: Design and Binding Model Studies

Falcipain-2 is a primary cysteine protease of the malaria parasite Plasmodium falciparum. It plays a crucial role in degrading hemoglobin within the host's red blood cells, providing essential amino acids for parasite growth. This makes Falcipain-2 a validated target for the development of new antimalarial drugs. nih.gov

Rational, structure-based design has been employed to develop novel, non-peptidic, small-molecule inhibitors of Falcipain-2. In one such study, a lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide , was identified using structure-based virtual screening combined with surface plasmon resonance (SPR) to confirm its binding affinity. This lead compound served as a scaffold for further optimization.

Binding model studies, using computational docking, were crucial in guiding the structural modifications of the lead compound. By superimposing the designed analogues onto the docked conformation of the lead, researchers could analyze how different substituents would interact with the enzyme's active site. This approach allows for the rational design of inhibitors with improved potency and selectivity, aiming for non-covalent binding to minimize toxicity, a common issue with peptide-based covalent inhibitors. The ultimate goal of these design and modeling studies is to create inhibitors that fit optimally within the catalytic cleft of Falcipain-2, disrupting its enzymatic function and thereby halting parasite development.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia and gout, making XO a significant target for inhibitors.

Several classes of indole analogues have been designed and synthesized as potent XO inhibitors. A series of novel 2-(indol-5-yl)thiazole derivatives were developed, with structure-activity relationship (SAR) studies indicating that specific substitutions on both the indole and thiazole (B1198619) rings were crucial for high inhibitory activity. For example, a hydrophobic isopropyl group at the 1-position and an electron-withdrawing cyano group at the 3-position of the indole ring enhanced XO inhibitory potency. The most potent compound from this series exhibited an IC₅₀ value in the nanomolar range.

In another approach, hybrids of isatin-indole-3-carboxaldehyde were designed based on the skeleton of the known XO inhibitor febuxostat. Kinetic analysis of the most potent hybrid from this series revealed a mixed-type inhibitory mechanism , suggesting it binds to both the free enzyme and the enzyme-substrate complex. Molecular docking and dynamic studies further supported a stable binding of the hybrid within the active site of xanthine oxidase.

Table 3: Xanthine Oxidase Inhibitory Activity of Selected Indole Analogues

| Compound Class | Specific Analogue | Inhibition Type | IC₅₀ | Reference |

|---|---|---|---|---|

| 2-(Indol-5-yl)thiazole | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | N/A | 3.5 nM |

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. The indole scaffold is a key component in many cholinesterase inhibitors.

Indole derivatives have been developed as both selective and dual inhibitors of these enzymes. For example, certain sp3-rich indole- and tryptophan-derived compounds have shown selective, submicromolar inhibition of human BChE. In contrast, a series of indole-based thiadiazole derivatives were synthesized and found to act as dual inhibitors of both AChE and BuChE, with some analogues showing potency comparable to the standard drug Donepezil.

Molecular modeling and docking studies have provided insight into the binding mechanisms of these inhibitors. Many indole-based AChE inhibitors are designed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. For instance, in some designs, the indole moiety of the inhibitor interacts with key amino acid residues like Trp84 at the PAS, while other parts of the molecule form hydrogen bonds within the active site, leading to potent inhibition. The design of new derivatives often involves using the indole moiety as a bioisosteric replacement for the indanone core of drugs like Donepezil.

Table 4: Cholinesterase Inhibitory Activity of Selected Indole Analogues

| Compound Class | Target Enzyme(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Indole-based thiadiazole (analogue 8) | AChE | 0.15 ± 0.050 | |

| BuChE | 0.20 ± 0.10 | ||

| Indole-based sulfonamide | AChE | 0.17 ± 0.02 |

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) Inhibition: Competitive and Allosteric Modulation

While direct studies on methyl 3-(1H-indol-6-yl)benzoate are unavailable, research on other indole-containing compounds has revealed mechanisms of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibition. ERAP1 is a key enzyme in the antigen presentation pathway, trimming peptides for loading onto Major Histocompatibility Complex (MHC) class I molecules. nih.gov Modulation of ERAP1 activity is a therapeutic strategy for autoimmune diseases and cancer. nih.govnih.gov

Investigations into indole derivatives have identified both competitive and allosteric modes of ERAP1 inhibition. For instance, compound 1 (N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide) acts as a competitive inhibitor of ERAP1's aminopeptidase activity. nih.govacs.org In contrast, compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid), a benzoic acid derivative, demonstrates a more complex mechanism. It allosterically activates the hydrolysis of small fluorogenic substrates by ERAP1 but competitively inhibits the processing of longer, physiologically relevant peptide substrates. nih.govacs.org This dual activity suggests that allosteric binding can induce conformational changes in the enzyme that differentially affect its interaction with various substrates.

These findings highlight that the indole scaffold is a promising pharmacophore for developing ERAP1 inhibitors. The specific substitution patterns on the indole ring and associated moieties dictate the nature of the interaction with the enzyme, leading to either competitive or allosteric modulation.

Table 1: Examples of ERAP1 Inhibitors with Indole or Related Moieties

| Compound Number | Chemical Name | Inhibition Mechanism | Reference |

| 1 | N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide | Competitive | nih.gov, acs.org |

| 2 | 1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea | Competitive | nih.gov, acs.org |

| 3 | 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid | Allosteric activation (small substrates), Competitive inhibition (peptide substrates) | nih.gov, acs.org |

Cancer Osaka Thyroid Kinase (COT) Inhibition

There is currently no available scientific literature detailing the direct inhibition of Cancer Osaka Thyroid (COT) kinase, also known as MAP3K8, by this compound or its close analogues. COT kinase is a crucial component of the MAP kinase signaling pathway, and its inhibition has been explored as a therapeutic strategy to overcome resistance to RAF inhibitors in melanoma. nih.gov

Research into COT kinase inhibitors has identified compounds such as 4-(3-Chloro-4-fluorophenylamino)-6-(pyridin-3-yl-methylamino)-3-cyano- nih.govnih.gov-naphthyridine , which has been shown to suppress MEK and ERK phosphorylation, key downstream effectors of COT. nih.gov However, this inhibitor does not share significant structural similarity with this compound, making it difficult to infer potential activity. Further research is required to determine if indole-based structures can effectively inhibit COT kinase.

Receptor Tyrosine Kinase Inhibition

Derivatives of indole-6-carboxylate esters have been evaluated as potential receptor tyrosine kinase (RTK) inhibitors. nih.gov RTKs are a large family of cell surface receptors that play critical roles in cellular growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets.

A study focused on the synthesis and anti-proliferative evaluation of new derivatives of methyl-1H-indole-6-carboxylate, a compound structurally related to this compound. nih.gov This research involved modifying the carboxylate group to create a series of compounds, including oxadiazole-2-thione derivatives. While the study does not specifically test the parent compound, it establishes that the indole-6-carboxylate scaffold is a viable starting point for designing RTK inhibitors. The modifications at the 6-position of the indole ring are explored to enhance anti-proliferative activity, suggesting that this part of the molecule is crucial for interaction with kinase targets. nih.gov

Further investigations into various indole-based compounds have demonstrated inhibitory activity against a range of kinases, including Janus kinases (JAKs) and mTOR. nih.govmit.edu For example, AZD4205, an indole derivative, was identified as a highly selective JAK1 kinase inhibitor. nih.gov These findings collectively suggest that the indole nucleus is a privileged scaffold in kinase inhibitor design.

Modulatory Effects on Cellular Pathways and Biological Processes

Anti-inflammatory Properties

While direct evidence for the anti-inflammatory properties of this compound is lacking, studies on structurally related indole-3-yl derivatives have demonstrated significant anti-inflammatory effects. One such compound, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) , has been shown to possess potent anti-inflammatory activity in vivo. nih.gov

In a carrageenan-induced peritonitis model, JR19 significantly reduced leukocyte migration. nih.gov Further investigation revealed that its mechanism of action involves the nitric oxide (NO) pathway. The anti-inflammatory effect of JR19 was reversed by pretreatment with L-NAME, an inhibitor of nitric oxide synthase (NOS), and methylene (B1212753) blue, an inhibitor of soluble guanylate cyclase (sGC). nih.gov This indicates that JR19's anti-inflammatory response is dependent on the iNOS/sGC/cGMP pathway. Additionally, JR19 was found to decrease the levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov

These findings suggest that indole-containing compounds can modulate inflammatory pathways, and the indole moiety is considered an important pharmacophore for anti-inflammatory activity. nih.gov

Table 2: Anti-inflammatory Activity of an Indole-3-yl Analogue

| Compound | Model | Key Findings | Reference |

| JR19 | Carrageenan-induced peritonitis (mice) | Reduced leukocyte migration; effect reversed by L-NAME and methylene blue; decreased pro-inflammatory cytokines. | nih.gov |

Antioxidant Activities

Specific studies on the antioxidant properties of this compound have not been identified in the current scientific literature. However, the indole nucleus is known to possess antioxidant capabilities due to the electron-rich nature of the pyrrole (B145914) ring and the ability of the N-H group to act as a hydrogen donor, which can stabilize free radicals. Many natural and synthetic indole derivatives have been reported to exhibit antioxidant effects, scavenging various reactive oxygen species (ROS). The potential antioxidant activity of this compound would likely be influenced by the electronic effects of the benzoate (B1203000) substituent on the indole ring system, but this remains to be experimentally verified.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

There is no specific data on the antimicrobial properties of this compound. However, the broader class of indole derivatives has been extensively studied for its wide-ranging antimicrobial activities. For example, tris(1H-indol-3-yl)methylium salts have demonstrated high activity against a variety of bacteria, including multidrug-resistant strains. nih.govnih.gov These compounds are thought to exert their effect by forming pores in the cytoplasmic membrane of microbial cells. nih.gov

The antimicrobial potential of indole derivatives is highly dependent on the substitution pattern on the indole ring. By modifying the lipophilicity and structural features of these compounds, researchers have been able to enhance their antibacterial and antifungal efficacy while modulating their cytotoxicity. nih.govnih.gov This body of research underscores the promise of the indole scaffold as a basis for the development of new antimicrobial agents.

Anticancer Activities

The search for novel anticancer agents has led to the exploration of various indole derivatives. Analogues of this compound have shown promise by targeting several key processes involved in cancer progression, including microtubule dynamics, angiogenesis, and the response to radiation therapy.

Microtubule Targeting

Microtubules are dynamic cytoskeletal proteins essential for cell division, making them a key target for anticancer drugs. nih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin monomers assemble to form microtubules. nih.gov These agents often bind to the colchicine (B1669291) binding site on tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govnih.gov

For instance, a series of 6- and 7-heterocyclyl-1H-indole derivatives have been shown to inhibit tubulin polymerization at submicromolar concentrations. mdpi.com Two notable examples, a 6-heterocyclyl-1H-indole (compound 10a) and a 7-heterocyclyl-1H-indole (compound 10b), demonstrated potent inhibition of tubulin polymerization and cancer cell growth. mdpi.com Specifically, compound 10a was found to be a highly effective inhibitor of tubulin polymerization at a concentration of 50 nM. mdpi.com Another study highlighted a novel indole-chalcone scaffold compound, 29e, which inhibits tubulin polymerization with an IC50 of 4.8 µM and displays nanomolar potency against various leukemia cell lines. nih.govtandfonline.com Molecular modeling and experimental assays confirmed that compound 29e binds to the colchicine site of tubulin. nih.govtandfonline.com

Furthermore, novel indololatonduine derivatives have demonstrated excellent microtubule-destabilizing activities, even surpassing the well-known agent colchicine in potency. tum.deacs.org These findings underscore the potential of the indole scaffold in developing effective microtubule-targeting anticancer agents.

Table 1: Microtubule Targeting Activity of Indole Analogues

| Compound/Analogue Class | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|

| 6- and 7-heterocyclyl-1H-indoles | Tubulin polymerization inhibition | Compound 10a showed potent inhibition at 50 nM. | mdpi.com |

| Indole-chalcone (compound 29e) | Tubulin polymerization inhibition (colchicine site) | IC50 of 4.8 µM for tubulin polymerization; nanomolar potency against leukemia cells. | nih.govtandfonline.com |

| Indololatonduine derivatives | Microtubule destabilization | More potent than colchicine. | tum.deacs.org |

| Indole-based TMP analogues | Inhibition of tubulin polymerization | Compound 5m effectively inhibited tubulin polymerization (IC50 = 0.37 ± 0.07 µM). | nih.gov |

Radiosensitization

Radiotherapy is a cornerstone of cancer treatment, and radiosensitizers are compounds that enhance the efficacy of radiation. researchgate.net Certain indole derivatives have been investigated for their potential to act as radiosensitizers. For example, derivatives of isoindole-4,7-dione have shown considerable radiosensitizing effects in vivo, comparable to the known radiosensitizer misonidazole. nih.gov The radiosensitizing efficiency of these compounds was correlated with their one-electron reduction potentials. nih.gov

More recently, indole-3-carbinol (B1674136) (I3C) has been identified as a radiosensitizer in triple-negative breast cancer models. researchgate.net The combination of I3C with radiation therapy led to a significant downregulation of genes associated with cancer stemness and metastasis, such as CD44, MMP9, and Vegf. researchgate.net Another compound, indole-2,3-dione (Isatin), has demonstrated a dual role, acting as a radiosensitizer for glioblastoma cells while offering radioprotection to normal central nervous system cells. nih.gov This dual functionality is thought to be mediated through the modulation of reactive oxygen species (ROS) production and apoptotic pathways. nih.gov

Anti-angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Targeting angiogenesis is a validated strategy in cancer therapy. Several indole derivatives have demonstrated potent anti-angiogenic properties.

Compound 29e, the indole-chalcone derivative that targets microtubules, also significantly inhibits key steps in angiogenesis, including human umbilical vein endothelial cell (HUVEC) tube formation, migration, and invasion in vitro. nih.govtandfonline.comtandfonline.com Its anti-angiogenic activity was also confirmed in a zebrafish xenograft model. nih.govtandfonline.com Another indole derivative, 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI), has shown significant, dose-dependent suppression of angiogenesis in both rat aortic ring and chick chorioallantois membrane assays. nih.gov The anti-angiogenic effects of some indole derivatives are also linked to their antioxidant properties. pensoft.net

Table 2: Anti-angiogenic Activity of Indole Analogues

| Compound/Analogue | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Indole-chalcone (compound 29e) | HUVEC in vitro, zebrafish in vivo | Inhibited tube formation, migration, and invasion; IC50 of 3.6 µM for anti-angiogenesis in zebrafish. | nih.govtandfonline.comtandfonline.com |

| 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) | Rat aortic ring, chick chorioallantois membrane | 83.04% suppression of angiogenesis at 100 μg/mL. | nih.gov |

| Indolephenoxyacetamide (IPA) analogs | CAM, rat corneal, tube formation, and migration assays | Confirmed anti-angiogenic efficacy. | pensoft.net |

Antihypertensive Activities and Angiotensin II Receptor 1 Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and the angiotensin II type 1 (AT1) receptor is a key component of this system. mdpi.com Blockade of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension. nih.govnih.gov Several classes of indole analogues have been designed and synthesized as potent and selective AT1 receptor antagonists.

A series of N-substituted indoles and dihydroindoles have been developed as non-peptide angiotensin II receptor antagonists. nih.gov Within this series, the N-acylated indole derivative 3-[[N-(2-carboxy-3,6-dichlorobenzoyl)-5-indolyl]methyl]-5,7-dimethyl-2-ethyl-3H-imidazo[4,5-b]pyridine (14b) was found to be a highly potent AT1 antagonist with an IC50 of 0.8 nM. nih.gov In the N-alkylated indole series, the tetrazole-containing compound 3-[[N-(2-tetrazol-5-yl-6-chlorobenzyl)-5-indolyl]methyl]-5,7-dimethyl-2-ethyl-3H-imidazo[4,5-b]pyridine (24) also exhibited high AT1 receptor affinity with an IC50 of 1 nM and demonstrated in vivo efficacy by blocking the pressor response to angiotensin II. nih.gov

Another study reported on indole derivatives with a 1-((imidazolidine-2-yl)imino)-1H-indole scaffold. arabjchem.org One of these analogues, compound 65c, showed a high affinity for the AT1 receptor (IC50 = 1.03 ± 0.26 nM) and produced a significant, dose-dependent reduction in mean blood pressure in both spontaneously hypertensive and renal hypertensive rat models. arabjchem.org Furthermore, aryloxypropanolamines bearing a 3-indolyl-tert-butyl moiety have been shown to exhibit a combination of antihypertensive activity, beta-adrenergic receptor antagonism, and vasodilating action. nih.gov The bioisosteric replacement of a phenol (B47542) group with an indole ring has also been explored, leading to the development of a pyrrolo analogue of labetalol (B1674207) that effectively reduces blood pressure in spontaneously hypertensive rats. nih.gov

Table 3: Antihypertensive Activity of Indole Analogues

| Compound/Analogue Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| N-acylated indoles (e.g., compound 14b) | AT1 receptor | IC50 of 0.8 nM for AT1 receptor antagonism. | nih.gov |

| N-alkylated indoles (e.g., compound 24) | AT1 receptor | IC50 of 1 nM for AT1 receptor antagonism; in vivo pressor response blockade. | nih.gov |

| 1-((imidazolidine-2-yl)imino)-1H-indoles (e.g., compound 65c) | AT1 receptor | IC50 of 1.03 ± 0.26 nM; dose-dependent blood pressure reduction in hypertensive rats. | arabjchem.org |

| 3-indolyl-tert-butyl-aryloxypropanolamines | Beta-adrenergic receptor and vasodilation | Combination of antihypertensive, beta-blocking, and vasodilating activities. | nih.gov |

| Pyrrolo analogue of labetalol | Beta- and alpha-adrenoceptors | ED50 of 5 mg/kg p.o. for blood pressure reduction in spontaneously hypertensive rats. | nih.gov |

Derivatization Strategies and Analogue Development Based on the Methyl 3 1h Indol 6 Yl Benzoate Scaffold

Design and Synthesis of Bisindole Conjugates with Diverse Linkages (e.g., 6-6', 5-6', 5-5' Linkages)

Bisindole alkaloids, which consist of two linked indole (B1671886) units, often exhibit more potent biological activity than their monomeric counterparts. mdpi.com This enhancement is a driving force behind the synthetic effort to create novel bisindole conjugates. While the most common synthetic methods for bisindoles involve electrophilic substitution at the highly nucleophilic C3 position of the indole ring, acs.orgmdpi.comresearchgate.net creating linkages at other positions, such as C5 or C6, requires more targeted strategies, often involving modern cross-coupling reactions.

A key approach for creating a 6-6' linkage is through palladium-catalyzed C-H functionalization. A reported synthesis of a 6,6'-biindole scaffold demonstrates a powerful method that could be adapted for the methyl 3-(1H-indol-6-yl)benzoate core. nih.gov This strategy involves creating a suitable precursor that allows for an intramolecular C-H activation and cyclization, ultimately forming the direct bond between the C6 positions of two indole rings. nih.gov Such site-specific coupling reactions are crucial for exploring the structure-activity relationships of less common bisindole architectures. The development of diverse linkages allows for a systematic exploration of how the orientation and distance between the two indole scaffolds affect target binding and biological function.

Table 1: Examples of Bisindole Linkage Strategies

| Linkage Type | General Synthetic Approach | Rationale |

|---|---|---|

| 3-3' | Acid-catalyzed condensation of indoles with aldehydes/ketones. mdpi.comresearchgate.net | Most common and synthetically accessible linkage, leveraging the high nucleophilicity of the C3 position. |

| 6-6' | Palladium(II)-catalyzed intramolecular C-H functionalization. nih.gov | Allows for direct and controlled formation of a less common but potentially valuable linkage. |

| 5-5', 5-6' | Suzuki or Stille cross-coupling of halo-indoles with indole-boronic acids/stannanes. | Provides versatility in connecting different positions of the indole rings to fine-tune spatial orientation. |

| 3-10' | Biomimetic partial synthesis combining different indole alkaloid units (e.g., vobasine (B1212131) and sarpagine (B1680780) types). mdpi.com | Mimics natural biosynthetic pathways to create complex and potent bisindole alkaloids. |

Synthesis of Heterocyclic Bioisosteres (e.g., Azaindoles, Benzimidazoles, Triazines, Oxadiazoles) to Modify Pharmacological Profile

Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one functional group or substructure with another that retains similar biological activity but possesses different physicochemical properties. nih.gov This strategy is widely applied to the indole scaffold to improve drug-like characteristics such as solubility, metabolic stability, and target binding affinity.

Azaindoles: Azaindoles, where a carbon atom in the indole's benzene (B151609) ring is replaced by a nitrogen atom, are excellent bioisosteres of the indole system. nih.govpharmablock.com This single-atom substitution can significantly enhance aqueous solubility, improve metabolic stability, and introduce an additional hydrogen bond acceptor, which can lead to stronger interactions with biological targets. pharmablock.comnih.gov For instance, in the development of HIV-1 inhibitors, replacing an indole ring with each of the four possible azaindole isomers resulted in analogues with markedly improved solubility and metabolic stability. pharmablock.com The synthesis of azaindoles can be achieved through various methods, including the Bartoli and Batcho-Leimgruber reactions, or more modern approaches like Suzuki-Miyaura coupling followed by acid-catalyzed cyclization. pharmablock.comorganic-chemistry.org

Table 2: Comparison of Physicochemical Properties of an Indole vs. its Azaindole Bioisosteres in an HIV-1 Inhibitor Series pharmablock.com

| Compound | Core Scaffold | Solubility (μg/mL) | Metabolic Half-life (min) |

|---|---|---|---|

| Parent | Indole | 16 | 16.9 |

| Analogue 1 | 4-Azaindole | 932 | >100 |

| Analogue 2 | 5-Azaindole | 419 | 19.0 |

| Analogue 3 | 6-Azaindole | 487 | 38.5 |

| Analogue 4 | 7-Azaindole | 936 | 49.5 |

Benzimidazoles: The benzimidazole (B57391) ring is another effective bioisostere for indole, particularly in the design of kinase inhibitors. Several studies have successfully replaced the indole core with a benzimidazole moiety to create potent and selective inhibitors. For example, benzimidazole derivatives have been designed as type II FLT3 kinase inhibitors for acute myeloid leukemia, where the benzimidazole ring plays a key role in establishing a crucial π-π interaction in the kinase binding pocket. researchgate.net In another context, indole-benzimidazole hybrids were synthesized and found to act as antagonists of the estrogen receptor alpha (ER-α), demonstrating potential for the treatment of breast cancer. nih.gov These hybrids are often synthesized by condensing a suitable indole precursor with o-phenylenediamine (B120857) derivatives. nih.gov

Oxadiazoles and Other Heterocycles: The 1,3,4-oxadiazole (B1194373) ring is a well-regarded pharmacophore and can serve as a bioisostere for ester and amide groups, improving metabolic stability and hydrogen bonding capacity. nih.gov A recent study detailed the synthesis of novel derivatives of methyl-1-methyl-1H-indole-6-carboxylate, a compound closely related to the parent scaffold. In this work, the carboxylate ester was converted into a hydrazide, which was then cyclized with carbon disulfide to yield a 5-(indol-6-yl)-1,3,4-oxadiazole-2-thione derivative. nih.gov This demonstrates a direct strategy for modifying the benzoate (B1203000) portion of the scaffold to introduce a new heterocyclic ring system with a different pharmacological profile.

Exploration of Linker Variability and Scaffold Truncation for Optimized Interactions

Scaffold truncation and its conceptual relative, scaffold hopping, are advanced strategies for simplifying molecular complexity while retaining or improving activity. Truncation involves removing non-essential parts of the molecule to create a smaller, more ligand-efficient derivative. Scaffold hopping goes a step further by replacing the core molecular framework with a chemically different one that preserves the key three-dimensional arrangement of pharmacophoric features. For instance, the indolopyrazinoquinazolinone scaffold was designed via scaffold hopping from the natural product evodiamine (B1670323) to create potent anticancer agents. nih.gov Applying these principles to the this compound scaffold could involve replacing the benzoate ring with smaller aromatic or heteroaromatic systems or even non-aromatic fragments that maintain the necessary interactions for biological activity.

Development of Novel Conjugates for Specific Biological Targets and Applications

A primary goal of derivatization is to create novel conjugates that exhibit high affinity and selectivity for specific biological targets, such as enzymes or receptors implicated in disease. The indole scaffold is a proven component in the design of kinase inhibitors. nih.gov

Recent research focused on synthesizing derivatives of indole-6-carboxylate esters to act as inhibitors of receptor tyrosine kinases, which are crucial targets in oncology. nih.gov In this work, the indole-6-carboxylate core was used to generate two series of compounds: hydrazine-1-carbothioamide derivatives and 1,3,4-oxadiazole derivatives. These new conjugates were evaluated for their ability to inhibit key kinases involved in cancer progression, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Several of the synthesized compounds demonstrated significant inhibitory activity, validating the strategy of using the indole-6-carboxylate scaffold to develop targeted kinase inhibitors. nih.gov

Another example involves the development of indole-benzimidazole hybrids designed to target the estrogen receptor alpha (ER-α) for applications in breast cancer therapy. nih.gov These conjugates fuse the indole nucleus with benzimidazole, and studies showed that specific bromo-substituted derivatives could effectively bind to ER-α and alter its expression, functioning as receptor antagonists. nih.gov

Table 3: Examples of Targeted Conjugates Developed from an Indole-6-Carboxylate Scaffold nih.gov

| Compound ID | Core Structure | Target Kinase | IC₅₀ (µM) |

|---|---|---|---|

| 4a | Hydrazine-1-carbothioamide | EGFR | 0.18 |

| 4b | Hydrazine-1-carbothioamide | EGFR | 0.25 |

| 5 | 1,3,4-Oxadiazole-2-thione | EGFR | 0.15 |

| 6a | N-phenyl-1,3,4-oxadiazole | VEGFR-2 | 0.21 |

| 6b | N-(4-chlorophenyl)-1,3,4-oxadiazole | VEGFR-2 | 0.13 |

| 6c | N-(4-fluorophenyl)-1,3,4-oxadiazole | VEGFR-2 | 0.17 |

Strategies for Improving Druglike Properties through Chemical Derivatization

Beyond enhancing potency, chemical derivatization is essential for optimizing a molecule's "druglike" properties, which fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion). Key properties to improve include aqueous solubility and metabolic stability.

Improving Aqueous Solubility: Poor aqueous solubility can hinder a compound's absorption and bioavailability. jddtonline.info Structural modifications are a primary method to address this. One successful strategy is to reduce lipophilicity and disrupt crystal lattice packing by introducing polar groups or replacing lipophilic moieties. For example, replacing an amide linker with a more basic and less planar indolylmethylamine was shown to increase aqueous solubility by 10- to 40-fold in a series of mycobactericidal agents. nih.gov The introduction of polar heterocyclic bioisosteres like azaindoles or piperazine (B1678402) rings is another well-established tactic to enhance solubility by increasing polarity and providing ionizable centers. pharmablock.comresearchgate.net

Enhancing Metabolic Stability: A drug's effectiveness can be limited by rapid metabolism by enzymes in the liver. Chemical modifications can be made to block or slow down these metabolic pathways. This often involves identifying the "metabolic soft spots" on the molecule and altering them. For instance, if a particular phenyl ring is susceptible to oxidation, adding a fluorine atom can block the site of metabolism. Similarly, if a molecule is rapidly degraded via N-dealkylation, introducing a substituent on the alpha-carbon of the alkyl chain can sterically hinder the metabolic enzymes. nih.govresearchgate.net The use of bioisosteres like azaindoles has also been shown to significantly increase metabolic half-life compared to their parent indole compounds. pharmablock.com

Table 4: Summary of Strategies for Improving Druglike Properties of Indole Scaffolds

| Strategy | Property Targeted | Example Modification | Outcome |

|---|---|---|---|

| Increase Polarity | Solubility | Replace an amide linker with an amine. nih.gov | ~10-40 fold increase in solubility. |

| Bioisosteric Replacement | Solubility, Stability | Replace indole with 7-azaindole. pharmablock.com | >50-fold increase in solubility; >2-fold increase in metabolic half-life. |

| Disrupt Planarity | Solubility | Introduce non-planar saturated rings (e.g., piperazine). researchgate.net | Disrupts crystal packing, leading to lower melting point and improved solubility. |

| Metabolic Blocking | Stability | Introduce fluorine atoms to block sites of oxidation. researchgate.net | Prevents hydroxylation, increasing metabolic half-life. |

| Steric Hindrance | Stability | Add substitution to α-carbon of an N-alkyl group. nih.gov | Hinders N-dealkylation by metabolic enzymes. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6,6'-Biindole |

| 6,6'-Biisatin |

| 4-Azaindole |

| 5-Azaindole |

| 6-Azaindole |

| 7-Azaindole |

| Benzimidazole |

| 1,3,4-Oxadiazole |

| Triazine |

| o-Phenylenediamine |

| Methyl-1-methyl-1H-indole-6-carboxylate |

| 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione |

| Evodiamine |

| Indolopyrazinoquinazolinone |

| Hydrazine-1-carbothioamide |

| N-phenyl-1,3,4-oxadiazole |

| N-(4-chlorophenyl)-1,3,4-oxadiazole |

| N-(4-fluorophenyl)-1,3,4-oxadiazole |

| Indolylmethylamine |

Broader Academic Implications and Future Research Directions

Advancements in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway. The development of such probes is critical for understanding disease mechanisms and identifying new therapeutic targets. The indole (B1671886) nucleus is a privileged scaffold in this context, known to interact with a multitude of receptors and enzymes with high affinity. chemdiv.com

While direct research on methyl 3-(1H-indol-6-yl)benzoate as a chemical probe is not extensively documented, its structural motifs are common in compounds designed for this purpose. For instance, indole derivatives are utilized to probe complex biological processes like apoptosis, which is crucial in cancer research. nih.gov The rational design of these probes often involves modifying the core indole structure to enhance binding affinity, selectivity, and pharmacological properties, with the goal of elucidating the function of targets like the Bcl-2 family of proteins. nih.gov Future research could focus on functionalizing the this compound scaffold to develop selective probes for various biological targets, thereby contributing to a deeper understanding of cellular pathways.

Contributions to Lead Compound Identification and Optimization in Drug Discovery Pipelines

The process of drug discovery heavily relies on the identification of "lead compounds"—molecules that show promising therapeutic activity and serve as a starting point for optimization. Indole derivatives are a significant source of lead compounds in modern drug discovery, with applications ranging from anticancer to anti-neurodegenerative agents. nih.govmdpi.com